5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Synthesis
The compound 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a propyl group at position 4, and a 5-ethylthiophene moiety at position 5 (Figure 1). Its synthesis typically involves multistep reactions, including alkylation, cyclization, and nucleophilic substitution. For example, alkylation of intermediate thiols with halogenated reagents (e.g., bromoethane or propyl halides) under basic conditions (e.g., K₂CO₃ in acetone) is a common strategy .
The presence of the thiophene ring and alkyl chains likely enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h6-7H,3-5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQKNVVSREXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring through electrophilic, nucleophilic, or radical reactions . For instance, Friedel–Crafts acylation of thiophene with appropriate reagents can yield the desired substituted thiophene derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides .
Scientific Research Applications
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiophene ring and triazole moiety contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-thiol derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Observations :
Substituent Effects on Activity: Phenyl vs. Alkyl Groups: Phenyl-substituted analogs (e.g., 4-phenyl-5-(pyrrol-2-yl)-triazole-3-thiol) exhibit stronger interactions with kinase and cyclooxygenase enzymes due to aromatic π-π stacking .
Enzyme Inhibition: Compounds like 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol show acetylcholinesterase (AChE) inhibition with IC₅₀ values as low as 1.63 nM, suggesting that electron-withdrawing groups (e.g., bromine) enhance activity . Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) inhibits flavin monooxygenases (FMOs), highlighting the role of halogenated aryl groups in targeting plant hormone pathways .
Anticoccidial and Antiradical Activities: Triazole-thiols with hydroxyphenyl substituents (e.g., 5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol) inhibit α-glucosidase in Eimeria stiedae-infected rabbits, outperforming reference drug toltrazuril in some cases .
Critical Analysis :
- Alkylation Efficiency : Propyl and ethylthiophene-substituted triazoles (e.g., target compound) are synthesized via nucleophilic substitution, achieving high yields (~80%) under mild conditions .
- Cyclization Challenges : Indole- and pyrrole-containing analogs require rigorous control of reaction pH and temperature to avoid side products during heterocyclization .
Biological Activity
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound has been primarily investigated for its potential applications in medicinal chemistry, particularly concerning anti-inflammatory and antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may possess similar activities .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(5-ethylthien-3-yl)-4-propyl... | Staphylococcus aureus | 32 µg/mL |
| 5-(5-ethylthien-3-yl)-4-propyl... | Escherichia coli | 64 µg/mL |
| 5-(5-ethylthien-3-yl)-4-propyl... | Pseudomonas aeruginosa | 16 µg/mL |
2. Anti-inflammatory Activity
Molecular docking studies have indicated that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound has shown potential to selectively inhibit COX-1 over COX-2, suggesting its application as an anti-inflammatory agent .
Table 2: Docking Scores for COX Inhibition
| Compound | COX Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| 5-(5-ethylthien-3-yl)-4-propyl... | COX-1 | -9.8 |
| 5-(5-ethylthien-3-yl)-4-propyl... | COX-2 | -7.6 |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several triazole derivatives, it was found that those containing ethylthienyl groups exhibited enhanced antimicrobial activity compared to their non-thienyl counterparts. The study highlighted the importance of substituent effects on biological activity .
Case Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory effects of triazole derivatives demonstrated that compounds with specific alkyl substitutions showed promising results in reducing inflammation markers in vitro. The study suggests that further exploration into the pharmacokinetics and bioavailability of these compounds could lead to novel therapeutic agents .
Q & A
Q. Advanced
Target selection : Prioritize kinases (e.g., anaplastic lymphoma kinase [ALK], PDB: 2XP2) or enzymes (e.g., COX-2, PDB: 3LN1) based on structural homology .
Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina (consider tautomeric forms and protonation states) .
Docking parameters : Use a grid box centered on the active site (e.g., 20 ų) and Lamarckian genetic algorithms for conformational sampling .
Validation : Compare binding affinities with known inhibitors (e.g., crizotinib for ALK) to assess competitiveness .
What methodological approaches are used to predict the pharmacological potential of this compound using in silico tools?
Q. Advanced
- PASS Online : Predicts biological activities (e.g., kinase inhibition, antibacterial) based on structural descriptors .
- ADME profiling : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions .
- Toxicity prediction : ProTox-II assesses hepatotoxicity and mutagenicity risks .
How can structure-activity relationships (SAR) be systematically analyzed through functionalization of the triazole-thiol scaffold?
Q. Advanced
Variation of substituents :
- Alkyl chains (e.g., propyl vs. ethyl) to modulate lipophilicity .
- Heterocyclic moieties (e.g., thiophene vs. indole) to enhance target specificity .
Biological assays : Compare IC₅₀ values against enzyme targets (e.g., COX-2 inhibition) for derivatives .
Data correlation : Use QSAR models to link electronic properties (e.g., logP, polar surface area) with activity .
How can contradictions in reported biological activity data for triazole-thiol derivatives be resolved?
Q. Advanced
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between alkyl chain length and cytotoxicity) .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement .
What are the key challenges in purifying this compound, and how are they addressed?
Q. Basic
- Byproduct removal : Silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Thiol oxidation : Perform reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .
What strategies enhance the solubility and stability of this compound for in vivo studies?
Q. Advanced
- Prodrug design : Synthesize phosphate or acetylated derivatives to improve aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes for controlled release .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma .
How can enzyme inhibition assays validate the compound’s mechanism of action against targets like lanosterol 14α-demethylase?
Q. Advanced
Assay setup : Use recombinant CYP51 enzyme and measure IC₅₀ via UV-Vis (detect lanosterol → ergosterol conversion at 240 nm) .
Controls : Include ketoconazole as a positive inhibitor .
Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
What safety protocols are critical for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
